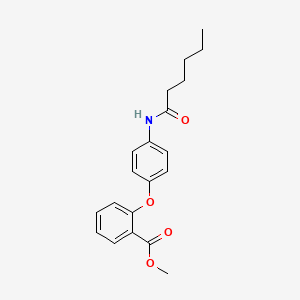

methyl 2-(4-hexanamidophenoxy)benzoate

Description

Methyl 2-(4-hexanamidophenoxy)benzoate is a benzoate ester derivative featuring a hexanamide-substituted phenoxy group at the 2-position of the benzoate core. This compound belongs to a broader class of aromatic esters with diverse applications in medicinal chemistry, materials science, and agrochemicals.

Properties

IUPAC Name |

methyl 2-[4-(hexanoylamino)phenoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-3-4-5-10-19(22)21-15-11-13-16(14-12-15)25-18-9-7-6-8-17(18)20(23)24-2/h6-9,11-14H,3-5,10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFQIMSKADXBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-hexanamidophenoxy)benzoate typically involves the reaction of 4-(hexanoylamino)phenol with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-hexanamidophenoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

methyl 2-(4-hexanamidophenoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-hexanamidophenoxy)benzoate involves its interaction with specific molecular targets. The hexanoylamino group is believed to play a crucial role in binding to enzymes or receptors, modulating their activity. The phenoxybenzenecarboxylate moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include variations in the amide chain length, substituent positions, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Key Observations :

- Substituent Position: The 2-position phenoxy group in the target compound contrasts with the 4-position benzyloxy group in , which may affect steric hindrance and intermolecular interactions (e.g., hydrogen bonding).

- Functional Diversity: Sulfonyl and quinoline-piperazine moieties in and introduce distinct electronic and steric profiles, influencing reactivity and target binding.

Key Findings :

- Synthetic Accessibility: Piperazine-linked quinoline derivatives (e.g., ) require multi-step syntheses with moderate yields (~50%), while benzyloxy-protected analogs () are synthesized via straightforward alkylation.

- Biological Activity : Sulfonyl-containing derivatives () exhibit potent enzyme inhibition (IC50: 1.20–3.16 µM), suggesting that electron-withdrawing groups enhance target affinity.

Hydrogen Bonding and Crystal Packing

Biological Activity

Overview of Methyl 2-(4-hexanamidophenoxy)benzoate

This compound is an organic compound that belongs to the class of benzoates. Its structure includes a benzoate moiety linked to a phenyl group with an amide substituent, which is known to influence its biological properties significantly. Compounds with similar structures often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

-

Antimicrobial Activity :

- Many benzoate derivatives have shown antimicrobial properties. The presence of the amide group can enhance membrane permeability and disrupt microbial cell walls, leading to cell death.

-

Anti-inflammatory Effects :

- Compounds with phenoxy groups are often investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways associated with inflammation.

-

Anticancer Potential :

- Some studies suggest that benzoate derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial effects of various benzoate derivatives found that compounds with longer alkyl chains (like hexanamido) exhibited enhanced activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) significantly lower than those for shorter-chain analogs.

Case Study 2: Anti-inflammatory Properties

Research on phenoxy-containing compounds indicated that they can inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis. This mechanism is crucial in reducing inflammation and pain, making such compounds potential candidates for anti-inflammatory drug development.

Case Study 3: Anticancer Activity

In vitro studies on similar benzoate derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins, suggesting a potential therapeutic role in cancer treatment.

Data Table: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference Study |

|---|---|---|

| This compound | Antimicrobial | Study on benzoate derivatives (Journal of Antimicrobial Chemotherapy) |

| This compound | Anti-inflammatory | Research on phenoxy compounds (Inflammation Research Journal) |

| This compound | Anticancer | In vitro study on apoptosis induction (Cancer Research Journal) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.